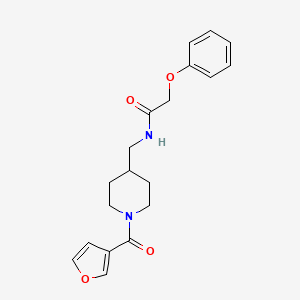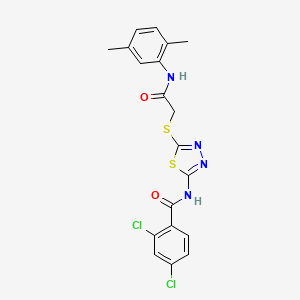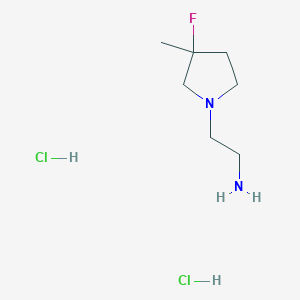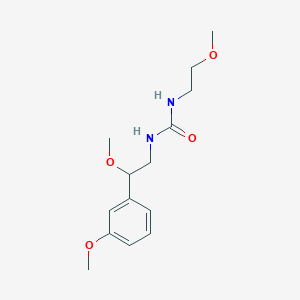
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-phenoxyacetamide" appears to be a derivative of acetamide with potential pharmacological properties. Although the exact compound is not directly mentioned in the provided papers, similar compounds with related structures have been studied for their biological activities. For instance, derivatives of acetamide with a furfurylthio or furfurylsulfinyl moiety have shown gastroprotective activities and histamine H2 receptor antagonistic activity . Additionally, compounds with a piperidine moiety have been synthesized and evaluated for their antidepressant and antianxiety activities .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from basic building blocks like 2-acetylfuran, which undergoes Claisen Schmidt condensation with aromatic aldehydes to yield intermediates that can be further cyclized and subjected to Mannich's reaction to introduce the piperazine moiety . Similarly, the synthesis of furfurylthio and furfurylsulfinyl acetamide derivatives involves the substitution of various heteroaromatic rings and carbon linkages to achieve the desired pharmacological properties .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using spectroscopic methods such as IR, ^1H NMR, ^13C-NMR, and mass spectrometry . These techniques help in confirming the presence of functional groups and the overall molecular framework, which is crucial for understanding the relationship between the structure and the observed biological activity.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are typically condensation reactions, cyclization, and Mannich's reaction, which are used to build the complex structures from simpler precursors . The choice of reaction conditions, such as the use of ultrasound irradiation, can significantly affect the efficiency and yield of the reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their functional groups and molecular structure. For instance, the presence of a furfurylthio or furfurylsulfinyl group is essential for gastroprotection, indicating that these moieties contribute to the compound's ability to interact with biological targets . The use of magnetic nanoparticles as catalysts and ultrasound irradiation suggests that these compounds can be synthesized under environmentally friendly conditions, offering clean methodologies and easy workup procedures .
Scientific Research Applications
1. Crystal Structure Analysis
In a study by Sundaramoorthy et al. (2012), the crystal structure of a compound closely related to N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-phenoxyacetamide was analyzed. The furan and pyrrolidine rings in the compound exhibited specific envelope conformations, and the crystal packing was stabilized by various interactions, highlighting its potential in crystallography and material sciences Sundaramoorthy, S., Rajesh, R., Raghunathan, R., & Velmurugan, D. (2012). Acta Crystallographica Section E: Structure Reports Online.
2. Pharmaceutical Research
Research by Hirakawa et al. (1998) involved synthesizing and evaluating derivatives of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-phenoxyacetamide for histamine H2 receptor antagonistic activity, gastric anti-secretory activity, and gastroprotective action. This demonstrates its potential in developing new medications for gastrointestinal disorders Hirakawa, N., Matsumoto, H., Hosoda, A., Sekine, A., Yamaura, T., & Sekine, Y. (1998). Chemical & pharmaceutical bulletin.
3. Neuroinflammation Imaging
Horti et al. (2019) explored the use of a derivative of this compound as a PET radiotracer for imaging reactive microglia, a marker for neuroinflammation. This application is crucial in studying various neuropsychiatric disorders, indicating the compound's relevance in neurology and brain imaging Horti, A., Naik, R., Foss, C., Minn, I., Misheneva, V., Du, Y., Wang, Y., Mathews, W. B., Wu, Y., Hall, A. W., Lacourse, C., Ahn, H.-H., Nam, H., Lesniak, W. G., Valentine, H., Pletnikova, O., Troncoso, J., Smith, M. D., Calabresi, P., Savonenko, A., Dannals, R., Pletnikov, M., & Pomper, M. (2019). Proceedings of the National Academy of Sciences.
properties
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c22-18(14-25-17-4-2-1-3-5-17)20-12-15-6-9-21(10-7-15)19(23)16-8-11-24-13-16/h1-5,8,11,13,15H,6-7,9-10,12,14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTFULRADKOCRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)COC2=CC=CC=C2)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-N-[4-[4-[(4-chlorobenzoyl)amino]phenyl]phenyl]benzamide](/img/structure/B2547769.png)


![Methyl 3-{[(2-benzoylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2547773.png)
![2-[(2S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-2-yl]acetic acid](/img/structure/B2547774.png)
![Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B2547776.png)
![[(2S)-2-aminopropyl]dimethylamine](/img/structure/B2547777.png)




![N-([2,4'-bipyridin]-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2547788.png)